Hexan-3-yl acetate
Overview
Description
Hexan-3-yl acetate is an organic compound with the molecular formula C8H16O2. It is an ester formed from hexan-3-ol and acetic acid. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .
Preparation Methods
Hexan-3-yl acetate can be synthesized through the esterification of hexan-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to reflux to drive the reaction to completion .
In industrial settings, this compound can be produced on a larger scale using similar methods but with optimized reaction conditions to maximize yield and efficiency. This may involve continuous flow reactors and more advanced catalytic systems .
Chemical Reactions Analysis
Hexan-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexan-3-ol and acetic acid.
Reduction: Reduction of this compound can yield hexan-3-ol.
Substitution: The ester group in this compound can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for hydrolysis), and reducing agents (e.g., lithium aluminum hydride for reduction). The major products formed from these reactions are hexan-3-ol and acetic acid .
Scientific Research Applications
Hexan-3-yl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is studied for its role in plant-insect interactions, as it is a component of the volatile organic compounds emitted by certain plants.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable esters.
Industry: It is widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism by which hexan-3-yl acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. When this compound binds to these receptors, it triggers a signal transduction pathway that results in the perception of a fruity smell .
Comparison with Similar Compounds
Hexan-3-yl acetate can be compared to other esters such as:
Hexyl acetate: Similar in structure but with a different position of the ester group.
Butyl acetate: Shorter carbon chain, resulting in different physical properties and odor profile.
Octyl acetate: Longer carbon chain, leading to variations in volatility and odor intensity.
This compound is unique due to its specific carbon chain length and ester position, which contribute to its distinct odor and chemical properties .
Properties
IUPAC Name |
hexan-3-yl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(5-2)10-7(3)9/h8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIAQOLKVLAEAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502041 | |
Record name | Hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40780-64-1 | |
Record name | Hexan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70502041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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